1-Methyl-3-(m-nitrophenyl)-1-nitrosourea
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Overview
Description
1-Methyl-3-(m-nitrophenyl)-1-nitrosourea is a compound of significant interest in the fields of chemistry and pharmacology. It is characterized by the presence of a nitrosourea group, which is known for its potent biological activities, particularly in the context of cancer treatment. The compound’s structure includes a methyl group, a meta-nitrophenyl group, and a nitrosourea moiety, making it a unique entity with diverse applications.
Preparation Methods
The synthesis of 1-Methyl-3-(m-nitrophenyl)-1-nitrosourea typically involves the nitration of aniline derivatives followed by nitrosation. One common method includes the nitration of 3-nitroaniline to form 3-nitrophenylamine, which is then subjected to nitrosation using nitrous acid to yield the desired nitrosourea compound . Industrial production methods often employ similar routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-3-(m-nitrophenyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The nitrosourea group can be oxidized under specific conditions, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(m-nitrophenyl)-1-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 1-Methyl-3-(m-nitrophenyl)-1-nitrosourea is primarily attributed to its ability to alkylate DNA. The nitrosourea group forms highly reactive intermediates that can transfer alkyl groups to DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inducing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
1-Methyl-3-(m-nitrophenyl)-1-nitrosourea can be compared to other nitrosourea compounds such as:
Carmustine (BCNU): Another nitrosourea used in cancer treatment, particularly for brain tumors.
Lomustine (CCNU): Similar to carmustine, used for treating various cancers.
Streptozotocin: A nitrosourea compound used in the treatment of pancreatic cancer and as a research tool in diabetes studies.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other nitrosoureas.
Properties
CAS No. |
21562-00-5 |
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Molecular Formula |
C8H8N4O4 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
1-methyl-3-(3-nitrophenyl)-1-nitrosourea |
InChI |
InChI=1S/C8H8N4O4/c1-11(10-14)8(13)9-6-3-2-4-7(5-6)12(15)16/h2-5H,1H3,(H,9,13) |
InChI Key |
GMFBWUZIOOABHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N=O |
Origin of Product |
United States |
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